molecular formula C22H24N4O3 B6425853 3-{1-[6-(propan-2-yloxy)pyridine-3-carbonyl]piperidin-3-yl}-3,4-dihydroquinazolin-4-one CAS No. 2034296-94-9

3-{1-[6-(propan-2-yloxy)pyridine-3-carbonyl]piperidin-3-yl}-3,4-dihydroquinazolin-4-one

Cat. No.: B6425853
CAS No.: 2034296-94-9
M. Wt: 392.5 g/mol
InChI Key: DIZRAZCTBGMWPC-UHFFFAOYSA-N
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Description

3-{1-[6-(propan-2-yloxy)pyridine-3-carbonyl]piperidin-3-yl}-3,4-dihydroquinazolin-4-one is a synthetic compound used in various scientific research and potential therapeutic applications. This compound belongs to the quinazolinone class and is noted for its complex structure, which provides diverse functional possibilities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[6-(propan-2-yloxy)pyridine-3-carbonyl]piperidin-3-yl}-3,4-dihydroquinazolin-4-one typically involves multiple steps:

  • Starting Materials: : Pyridine derivatives, piperidine, and quinazolinone.

  • Reactions: : The first step generally involves the protection of hydroxyl and amino groups, followed by forming the quinazolinone core through cyclization.

  • Intermediate Formation: : Synthesis of the intermediate compounds, such as 6-(propan-2-yloxy)pyridine-3-carboxylic acid.

  • Final Assembly: : Coupling reactions using agents like carbodiimides for amide bond formation, leading to the final compound.

Industrial Production Methods

In an industrial setting, the synthesis involves scaling up laboratory procedures while ensuring efficiency, yield, and purity. Techniques like continuous flow synthesis and process optimization are employed to enhance the production rate and minimize side reactions.

Chemical Reactions Analysis

Types of Reactions

3-{1-[6-(propan-2-yloxy)pyridine-3-carbonyl]piperidin-3-yl}-3,4-dihydroquinazolin-4-one can undergo various reactions:

  • Oxidation: : The compound can be oxidized under controlled conditions to modify its functional groups.

  • Reduction: : Reductive agents can be used to alter specific bonds, potentially enhancing the compound's stability or bioactivity.

  • Substitution: : Functional group substitutions using nucleophilic or electrophilic reagents allow the derivation of analogs with modified properties.

Common Reagents and Conditions

  • Oxidation: : Pyridinium chlorochromate (PCC), dichloromethane as the solvent.

  • Reduction: : Sodium borohydride or lithium aluminium hydride, typically in ethanol.

  • Substitution: : Alkyl halides, acyl chlorides in the presence of base catalysts like sodium hydroxide.

Major Products

The primary products from these reactions include various quinazolinone derivatives, which can be tailored for specific applications by altering functional groups.

Scientific Research Applications

Chemistry

  • Catalysis: : This compound can serve as a ligand or intermediate in catalytic cycles, aiding in the development of novel catalytic processes.

Biology

  • Enzyme Inhibition: : As a potential inhibitor of certain enzymes, it is of interest in studying enzyme mechanisms and kinetics.

Medicine

  • Therapeutics: : Investigated for its potential as a therapeutic agent due to its bioactivity, specifically in treating neurological and inflammatory conditions.

Industry

  • Material Science: : Used in the development of specialized materials, potentially due to its structural properties.

Mechanism of Action

The compound's effects are primarily mediated through interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone moiety is known to engage in hydrogen bonding and hydrophobic interactions, altering the activity of the target molecule. This can modulate various biochemical pathways, leading to the compound's observed effects.

Comparison with Similar Compounds

Unique Features

  • The inclusion of the piperidin-3-yl and quinazolin-4-one moieties makes it structurally unique, providing a specific set of functional properties not found in other compounds.

Similar Compounds

  • 3,4-Dihydroquinazolin-4-one: : A simpler analog, providing foundational structure.

  • 6-(propan-2-yloxy)pyridine-3-carboxylic acid: : Shares structural elements but lacks the complex functional properties of the full compound.

  • Piperidine derivatives: : Related in the piperidinyl moiety but typically lack the quinazolinone core.

Properties

IUPAC Name

3-[1-(6-propan-2-yloxypyridine-3-carbonyl)piperidin-3-yl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O3/c1-15(2)29-20-10-9-16(12-23-20)21(27)25-11-5-6-17(13-25)26-14-24-19-8-4-3-7-18(19)22(26)28/h3-4,7-10,12,14-15,17H,5-6,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIZRAZCTBGMWPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=C1)C(=O)N2CCCC(C2)N3C=NC4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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